Hexakisethylaminodisilane

Description

Overview of Silicon-Silicon Bonded Compounds in Chemical Synthesis

Compounds containing one or more silicon-silicon (Si-Si) bonds are a cornerstone of organosilicon chemistry. The simplest of these is disilane (B73854) (Si₂H₆), first identified in 1902, which serves as the parent for a homologous series of silicon hydrides (SiₙH₂ₙ₊₂). wikipedia.org The broader class of compounds with the general formula Si₂R₆, where R can be hydrogen, halogen, or organic groups, are known as disilanes. wikipedia.org

The Si-Si single bond is structurally similar to a carbon-carbon single bond but possesses distinct electronic properties. rsc.org Characterized by a high-energy highest occupied molecular orbital (HOMO) and a low-energy lowest unoccupied molecular orbital (LUMO), the Si-Si bond is significantly more reactive than its carbon counterpart. rsc.orgencyclopedia.pub This reactivity allows for the activation of the Si-Si bond by transition metal complexes, a process that has become a powerful tool in catalysis and the synthesis of novel organosilicon compounds. encyclopedia.pubpsu.edu

The synthetic utility of disilanes is prominent in materials science. For instance, disilane thermally decomposes at high temperatures to deposit amorphous silicon, a critical process in the manufacturing of photovoltaic devices and silicon wafers. wikipedia.orgnih.gov The incorporation of disilane units into larger molecular architectures is also a strategy for developing advanced optoelectronic and stimuli-responsive materials, owing to the unique properties conferred by the σ-conjugated Si-Si bond system. rsc.org

Classification and Significance of Aminosilane (B1250345) Derivatives

Aminosilanes are organosilicon compounds that feature a silicon-nitrogen (Si-N) bond. nih.gov They are broadly classified as organofunctional silanes, which means they contain both an organic functional group (the amino group) and a silicon-based functional group. ecopowerchem.com This dual functionality allows them to act as molecular bridges or "coupling agents" between inorganic surfaces (like glass or metals) and organic polymers, enhancing adhesion and performance in composite materials. researchgate.net

Based on their structure, aminosilanes can be categorized as carbofunctional organosilanes, where the amino group is part of an organic substituent attached to the silicon atom. Common examples include compounds like 3-aminopropyltriethoxysilane, which is widely used in various industries. The amino group can be a primary (-NH₂), secondary (-NHR), or tertiary (-NR₂) amine.

The synthesis of aminosilanes often involves the reaction of a halosilane with a primary or secondary amine. epo.org However, these methods can lead to residual halogen impurities, which can be problematic for applications in electronics where high purity is essential. epo.org Consequently, developing cleaner and more efficient synthetic routes to low-halogen aminosilanes is an active area of research. epo.orggoogleapis.com Their significance extends to their use as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating silicon-containing thin films. epo.orggoogle.com

Contextualization of Hexakisethylaminodisilane within Organosilicon Research

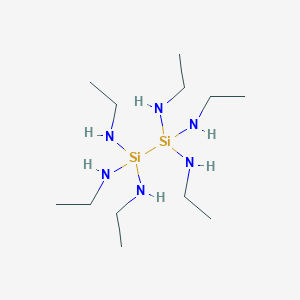

This compound, with the chemical formula (C₂H₅NH)₆Si₂, is a specialized organoaminodisilane that merges the chemistry of both disilanes and aminosilanes. americanelements.com It contains a central silicon-silicon bond, characteristic of a disilane, and is fully substituted with six ethylamino (-NHCH₂CH₃) groups, making it a complex aminosilane. Its IUPAC name is N-[bis(ethylamino)-[tris(ethylamino)silyl]silyl]ethanamine. americanelements.com

This compound exists at the intersection of the two classes described above. As a disilane derivative, it possesses the core Si-Si linkage, and as a hexa-substituted aminosilane, it carries a high density of reactive Si-N bonds. This structure makes it a valuable precursor material, particularly in the semiconductor industry. google.comgoogle.com Research has highlighted its use as a gas source in deposition processes to form thin films, such as silicon nitride or silicon oxide seed layers, which are fundamental components in the fabrication of integrated circuits. google.comgoogle.comgoogleapis.comjustia.com The use of such highly aminated disilane precursors can be advantageous for depositing films at lower temperatures compared to traditional precursors like silane (B1218182) or chlorosilanes. google.com

Structure

2D Structure

Properties

IUPAC Name |

N-[bis(ethylamino)-[tris(ethylamino)silyl]silyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36N6Si2/c1-7-13-19(14-8-2,15-9-3)20(16-10-4,17-11-5)18-12-6/h13-18H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAAIGILTZEOHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN[Si](NCC)(NCC)[Si](NCC)(NCC)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462800 | |

| Record name | hexakisethylaminodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532980-53-3 | |

| Record name | hexakisethylaminodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(Ethylamino) Disilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Hexakisethylaminodisilane

Established Synthetic Routes for Hexakisethylaminodisilane

The synthesis of this compound fundamentally involves the creation of silicon-nitrogen bonds and the formation of a disilane (B73854) (Si-Si) backbone. The preparative methods for the necessary precursors and the subsequent reaction schemes are crucial to understanding its formation.

Preparative Methods for Aminodisilane Precursors

The synthesis of aminodisilanes often starts with halogenated disilanes. A common precursor is a monohalidodisilane with the general formula XSiH2SiH3, where X can be chlorine (Cl), bromine (Br), or iodine (I). google.com These halogenated disilanes serve as the electrophilic component in subsequent reactions with nucleophilic amine reagents.

Another critical precursor is the secondary amine, in this case, diethylamine (B46881) ((C2H5)2NH). The purity and reactivity of both the halodisilane and the amine are paramount for achieving a successful synthesis with high yields.

Reaction Schemes for this compound Formation

The primary reaction for forming this compound involves the reaction between a halodisilane and a secondary amine. google.com One possible synthetic route is the reaction of hexachlorodisilane (B81481) (Si2Cl6) with an excess of diethylamine. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the diethylamine attacks the silicon atom, displacing a chloride ion. This process is repeated until all six chlorine atoms on the disilane backbone are replaced by diethylamino groups.

Si2Cl6 + (C2H5)2NH → Si2(N(C2H5)2)6 + HCl

A significant byproduct of this reaction is the corresponding amine hydrochloride salt (e.g., diethylammonium (B1227033) chloride), which needs to be removed from the reaction mixture. google.com

Optimization of Synthetic Conditions

To maximize the yield and purity of this compound, careful consideration of the reaction conditions, including the solvent system and the role of catalysts and reagents, is necessary.

Influence of Solvent Systems in this compound Synthesis

The choice of solvent can significantly impact the rate and outcome of organic reactions. ajms.iqresearchgate.net For the synthesis of this compound, an inert solvent is typically employed to facilitate the reaction and aid in product isolation. The solvent should be able to dissolve the reactants but not react with them or the product.

The polarity of the solvent can influence the reaction kinetics. researchgate.net Polar solvents may stabilize charged intermediates and transition states, potentially accelerating the reaction rate. researchgate.net However, the choice of solvent also depends on its ability to facilitate the removal of byproducts. For instance, a solvent that allows for the easy precipitation of the amine hydrochloride salt can simplify the purification process. The selection of an appropriate solvent system is a critical parameter in optimizing the synthesis. mdpi.com

| Factor | Influence on Synthesis |

| Polarity | Can affect reaction rate by stabilizing intermediates. researchgate.net |

| Solubility | Must dissolve reactants without reacting with them. |

| Byproduct Removal | Should facilitate the separation of byproducts like amine hydrochlorides. |

| Volatility | Affects the ease of removal from the final product. ajms.iq |

Role of Catalysts and Reagents in Aminodisilane Formation

In many syntheses involving aminosilanes, catalysts can play a crucial role in enhancing reaction rates and selectivity. While the direct synthesis of this compound from hexachlorodisilane and diethylamine may not always require a catalyst, related aminosilane (B1250345) syntheses can be catalyzed. For instance, in the context of atomic layer deposition (ALD), the aminosilane itself can sometimes act as a catalyst. researchgate.net

The stoichiometry of the reagents is also a critical factor. An excess of the amine is often used to ensure the complete substitution of the halogen atoms on the disilane and to neutralize the hydrogen halide byproduct. The purity of the starting materials, such as the halodisilane and the amine, directly impacts the purity of the final product and the formation of unwanted side products.

Purification Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its applications, particularly in the semiconductor industry for processes like atomic layer deposition (ALD) and chemical vapor deposition (CVD). google.com

After the initial synthesis, the reaction mixture typically contains the desired product, unreacted starting materials, the solvent, and byproducts such as the amine hydrochloride salt. The primary method for purifying the resulting organoaminodisilane is vacuum distillation. google.com This technique is effective for separating compounds with different boiling points under reduced pressure, which allows for distillation at lower temperatures, preventing thermal decomposition of the product.

Before distillation, solid byproducts like the amine hydrochloride salt are typically removed by filtration. The solvent is also removed, often through distillation or evaporation, prior to the final vacuum distillation of the product. google.com

| Purification Step | Description | Purpose |

| Filtration | The reaction mixture is passed through a filter. | To remove solid byproducts, such as amine hydrochloride salts. |

| Solvent Removal | The solvent is evaporated or distilled from the mixture. | To isolate the crude product before final purification. google.com |

| Vacuum Distillation | The crude product is heated under reduced pressure. | To separate the high-purity this compound from any remaining impurities based on boiling point differences. google.com |

Exploration of Novel Synthetic Pathways for this compound Analogues

The development of novel synthetic pathways for analogues of this compound is a burgeoning area of research, driven by the quest for new precursors with tailored properties for applications in materials science, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD). These investigations are primarily centered on modifying the core structure of this compound, either by altering the substituents on the nitrogen atoms or by creating new structural arrangements of the silicon and nitrogen atoms.

A significant approach to generating analogues involves the reaction of halosilanes with primary or secondary amines. This foundational method can be adapted to introduce a wide variety of organic groups onto the nitrogen atoms, thereby tuning the volatility, reactivity, and thermal stability of the resulting aminosilane. A general scheme for this synthesis involves the reaction of a chlorosilane with an amine, as depicted in the literature researchgate.net.

Further exploration has led to the synthesis of cyclic silylamines. For instance, the reaction of α,ω-bis(bromosilyl)alkanes with primary amines, such as isopropylamine, has been shown to yield heterocyclic compounds like 1-isopropyl-1-aza-2,5-disilacyclopentane and 1-isopropyl-1-aza-2,6-disilacyclohexane nih.gov. These cyclic structures represent a significant departure from the linear Si-Si bond in this compound and offer different conformational and reactivity profiles.

Another key area of exploration is the synthesis of disilanes with substituents other than amino groups, which can then potentially be converted to amino derivatives or used as is. The formation of the silicon-silicon bond is central to these syntheses. Two principal reaction pathways for creating Si-Si bonds are the nucleophilic attack of a metalated silane (B1218182) on a silicon center with a leaving group (a Wurtz-type coupling) and the insertion of a silylene into a Si-X bond (where X is H or a halogen) mit.edu.

Recent advancements have demonstrated the synthesis of unsymmetrically substituted disilanes through the reaction of a preformed metalated silane with a halosilane mit.edu. An alternative and potentially milder method that avoids stoichiometric metal reductants is the electrochemical coupling of chlorosilanes. This technique has been successfully employed to synthesize a diverse range of asymmetric disilanes with good yield and high selectivity chemrxiv.org.

The synthesis of disilanes with non-amino substituents opens the door to a wide array of analogues. For example, boryl-substituted disilanes have been synthesized through the reduction of (boryl)dibromosilanes researchgate.netacs.orgfigshare.com. These compounds, where a boryl group takes the place of an amino group, represent a class of analogues with potentially interesting electronic properties.

The reactivity of the Si-N bond in silylamines also presents opportunities for synthesizing novel analogues. For instance, silylamines can react with carbon dioxide to produce urea (B33335) derivatives researchgate.netnih.gov. This reactivity could be harnessed to create more complex, functionalized analogues of this compound.

Interactive Data Table: Synthetic Methodologies for this compound Analogues

| Methodology | Reactants | Product Type | Key Features | Reference(s) |

| Amination of Halosilanes | Chlorosilane, Amine | Substituted Aminosilanes | Versatile method for introducing various organic groups. | researchgate.net |

| Cyclization with Dihaloalkanes | α,ω-bis(bromosilyl)alkane, Primary Amine | Cyclic Silylamines | Forms heterocyclic structures with Si-N bonds. | nih.gov |

| Wurtz-type Coupling | Metalated Silane, Halosilane | Substituted Disilanes | Classic method for Si-Si bond formation. | mit.edu |

| Silylene Insertion | Silylene, Silane (Si-H or Si-X) | Substituted Disilanes | Alternative pathway for Si-Si bond formation. | mit.edu |

| Electrochemical Coupling | Chlorosilanes | Symmetric & Asymmetric Disilanes | Milder conditions, avoids stoichiometric metal reductants. | chemrxiv.org |

| Reduction of Boryl-substituted Halosilanes | (Boryl)dibromosilane, Reducing Agent | Boryl-substituted Disilanes | Creates analogues with non-amino substituents. | researchgate.netacs.orgfigshare.com |

| Reaction with Carbon Dioxide | Silylamine, CO2 | Urea Derivatives | Functionalization of the Si-N bond. | researchgate.netnih.gov |

Chemical Reactivity and Mechanistic Investigations of Hexakisethylaminodisilane

Reactivity of the Si-Si Bond in Hexakisethylaminodisilane

The silicon-silicon (Si-Si) single bond is a defining feature of disilanes, and its reactivity is central to the chemical behavior of this compound. Generally, the Si-Si bond is longer and weaker than a carbon-carbon (C-C) single bond, with typical bond distances ranging from 232 to 237 picometers. encyclopedia.pub This makes it susceptible to cleavage under various conditions.

The reactivity of the Si-Si bond can be influenced by the nature of the substituents attached to the silicon atoms. encyclopedia.pub For instance, the presence of bulky substituents can lead to an elongation of the Si-Si bond. encyclopedia.pub While alkyl-substituted disilanes are generally less reactive, the introduction of electron-withdrawing groups tends to increase the reactivity of the Si-Si bond toward cleavage. encyclopedia.pub In the case of this compound, the six ethylamino groups, with the nitrogen atoms bonded directly to the silicon, influence the electronic environment of the Si-Si bond.

Cleavage of the Si-Si bond can be initiated through several pathways:

Reaction with Metals: Symmetrical Si-Si bonds can be cleaved by alkali metals like lithium in solvents such as tetrahydrofuran (B95107) (THF). encyclopedia.pub This process is thought to occur via an electron transfer from the metal to the low-energy σ* molecular orbitals of the Si-Si bond, resulting in its elongation and eventual rupture. encyclopedia.pub

Oxidative Addition: The Si-Si bond can react with transition metal complexes through oxidative addition. encyclopedia.pub This is a key step in many catalytic processes involving disilanes, where an electron-rich metal center inserts itself into the Si-Si bond. encyclopedia.pub

Thermal and Photochemical Activation: Energy input in the form of heat or light can also promote the homolytic cleavage of the Si-Si bond, generating silyl (B83357) radicals.

The presence of six ethylamino groups in this compound introduces significant steric hindrance around the Si-Si bond, which may affect its accessibility to reagents. However, the electronic effects of the nitrogen atoms, being more electronegative than silicon, can also play a crucial role in its reactivity profile.

Table 1: General Reactivity of the Si-Si Bond in Disilanes

| Reaction Type | Reagents/Conditions | Mechanism | Product Type |

| Metal-induced Cleavage | Group 1 Metals (e.g., Li, Na, K) in THF | Electron transfer to σ* orbital | Silyl anions |

| Oxidative Addition | Transition Metal Complexes | Insertion of metal into Si-Si bond | Metal-silyl complexes |

| Hydrogenolysis | H₂ under harsh conditions or with catalysts | Cleavage of Si-Si bond and formation of Si-H bonds | Silanes |

Reactions Involving Si-N and Si-H Bonds in Organoaminodisilanes

Organoaminodisilanes are characterized by the presence of silicon-nitrogen (Si-N) and, in some cases, silicon-hydrogen (Si-H) bonds. Both of these bonds exhibit distinct reactivity that is crucial for the chemical transformations of these molecules.

The Si-N bond is a polar covalent bond that is susceptible to cleavage by polar reagents. These bonds are of particular importance in the chemistry of organosilicon compounds, as they serve as precursors for many silicon-containing materials. shashwatpublication.com The reactivity of the Si-N bond is harnessed in deposition processes where it can be cleaved to form silicon nitride or silicon oxynitride films. shashwatpublication.comgoogle.com Studies using density functional theory (DFT) have indicated that pathways involving the cleavage of Si-N bonds can have relatively low activation energies, making these reactions favorable under specific conditions. researchgate.net

The Si-H bond is generally more reactive than the carbon-hydrogen (C-H) bond. shashwatpublication.com It is a polarized sigma bond and is considered a good electron-donor group. encyclopedia.pub Like the Si-Si bond, the Si-H bond can undergo oxidative addition to transition metal centers. encyclopedia.pub This interaction involves the backbonding of electron density from the metal's d-orbitals into the σ* molecular orbitals of the Si-H bond, leading to its elongation and potential cleavage. encyclopedia.pub In the context of organoaminodisilanes used as precursors, the presence of Si-H bonds can influence the deposition chemistry, for example, by participating in dehydrogenation or hydrolysis reactions. google.comgoogle.com

Ligand Exchange and Functionalization Reactions of this compound

Ligand exchange is a powerful method for the post-synthetic modification and functionalization of chemical compounds. nih.gov This process involves the replacement of one or more ligands in a coordination complex or molecule with other ligands. rsc.orgnih.gov For this compound, the ethylamino groups can be considered as ligands attached to the disilane (B73854) core.

The potential for ligand exchange in this compound opens up pathways for creating new functionalized disilanes. The Si-N bonds in the ethylamino groups can be targeted for substitution reactions. This functionalization could be used to:

Introduce different organic groups to tailor the solubility, volatility, or thermal properties of the precursor.

Incorporate functional moieties that can direct the assembly of the molecules on a surface.

Modify the reactivity of the disilane for specific applications.

Solvent-assisted ligand exchange (SALE) is a technique that has been successfully employed to swap functional groups in other systems, such as metal-organic frameworks, without altering the core structure. rsc.org A similar strategy could potentially be applied to this compound. Evidence for the reactivity and rearrangement of the ligands comes from studies where heating this compound at 150°C under a nitrogen atmosphere resulted in the formation of a mixture of different compounds, suggesting that ligand scrambling or exchange reactions can occur thermally. google.com

Reaction Mechanisms in Thin Film Deposition Processes Utilizing this compound

This compound and related organoaminodisilanes are valuable precursors for the deposition of silicon-containing thin films, such as silicon nitride (SiNₓ) and silicon oxide (SiO₂), through processes like ALD and CVD. google.comgoogle.com The reaction mechanism in these processes is typically a multi-step sequence that occurs on the surface of a substrate.

Atomic Layer Deposition (ALD) Mechanism: ALD is a sequential process that relies on self-limiting surface reactions to deposit films one atomic layer at a time. finnlight.firesearchgate.net When using a precursor like this compound, a typical ALD cycle for depositing a silicon-containing film would involve:

Precursor Pulse: A pulse of vaporized this compound is introduced into the reactor. The precursor molecules adsorb and chemisorb onto the substrate surface. This reaction is self-limiting, meaning it stops once all the available reactive sites on the surface are occupied. The reaction likely involves the cleavage of a Si-N or Si-Si bond to form a surface-bound silyl species. google.comresearchgate.net

Purge: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor molecules and gaseous byproducts from the chamber. google.com

Co-reactant Pulse: A second precursor, or co-reactant (e.g., ammonia (B1221849) for SiNₓ or water for SiO₂), is pulsed into the reactor. This co-reactant reacts with the surface-bound species from the first step to form a monolayer of the desired material and regenerate the reactive surface sites for the next cycle.

Purge: Another purge step removes the excess co-reactant and reaction byproducts.

This four-step cycle is repeated to grow a film of the desired thickness. springerprofessional.de

Chemical Vapor Deposition (CVD) Mechanism: In CVD, the precursor and reactant gases are introduced into the reactor simultaneously. researchgate.netkorvustech.com The thermal decomposition of this compound in the gas phase or on the heated substrate surface generates reactive species. googleapis.com These species then adsorb on the substrate and contribute to film growth. Unlike the self-limiting nature of ALD, the growth rate in CVD is dependent on factors such as precursor flow rate, temperature, and pressure. researchgate.net The reaction on the surface can be complex, but for a disilane, a concerted reaction where the Si-Si bond breaks upon adsorption has been proposed for similar molecules. researchgate.net

Advanced Spectroscopic Characterization of Hexakisethylaminodisilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic and organometallic compounds by probing the magnetic properties of atomic nuclei. unige.ch For Hexakisethylaminodisilane, ¹H, ¹³C, and ²⁹Si NMR studies are essential for a complete structural assignment.

²⁹Si NMR spectroscopy is uniquely suited for analyzing the silicon backbone of organosilicon compounds. huji.ac.il The ²⁹Si nucleus has a spin of ½ and a wide chemical shift range, making it highly sensitive to its electronic environment. huji.ac.il

For a symmetric molecule like this compound, the two silicon atoms are chemically equivalent. Consequently, the proton-decoupled ²⁹Si NMR spectrum is expected to show a single sharp resonance. The chemical shift (δ) of this peak provides critical information about the substituents on the silicon atoms. Silicon atoms bonded to nitrogen are known to be more shielded compared to those bonded to carbon or oxygen, resulting in upfield shifts (lower ppm values). For silicon atoms bonded to three nitrogen atoms, as in the Si(NR₂)₃ moiety, the chemical shift is anticipated to be in the upfield region relative to tetramethylsilane (B1202638) (TMS). unige.chpascal-man.com

Table 1: Predicted ²⁹Si NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

|---|---|---|---|

| ²⁹Si | -10 to -30 | Singlet | Si-N₃ |

¹H and ¹³C NMR spectra provide detailed information about the organic ethylamino ligands attached to the disilane (B73854) core. docbrown.info Due to the molecule's symmetry, all six ethylamino groups are chemically equivalent.

In the ¹H NMR spectrum, the ethyl group (-CH₂-CH₃) is expected to produce two distinct signals. The methylene (B1212753) protons (-CH₂) adjacent to the nitrogen atom will appear as a quartet due to spin-spin coupling with the three protons of the neighboring methyl group. The methyl protons (-CH₃) will appear as a triplet, resulting from coupling with the two methylene protons.

In the proton-decoupled ¹³C NMR spectrum, two signals are anticipated, corresponding to the two non-equivalent carbon environments in the ethyl group: the methylene carbon (-CH₂) and the methyl carbon (-CH₃). docbrown.inforesearchgate.net The carbon atom directly bonded to nitrogen (-CH₂) will be deshielded and appear at a higher chemical shift compared to the terminal methyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.8 - 3.2 | Quartet | -N-CH₂-CH₃ |

| ¹H | ~1.0 - 1.3 | Triplet | -N-CH₂-CH₃ |

| ¹³C | ~35 - 45 | Singlet | -N-CH₂-CH₃ |

| ¹³C | ~13 - 18 | Singlet | -N-CH₂-CH₃ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. rsc.org IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of monochromatic light. researchgate.net These two methods are often complementary.

For this compound, key vibrational modes include Si-N, C-H, C-N, and Si-Si bonds.

Si-N Stretching: The silicon-nitrogen bond typically exhibits a strong absorption in the IR spectrum in the range of 800-1000 cm⁻¹. researchgate.net

C-H Stretching and Bending: The ethyl groups will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations (scissoring, rocking) in the fingerprint region (around 1375-1460 cm⁻¹). rsc.org

Si-Si Stretching: The Si-Si bond vibration is a key feature. In a symmetrical disilane like this, the Si-Si stretch is expected to be very weak or absent in the IR spectrum due to a small or zero change in the dipole moment. However, this vibration typically produces a strong and distinct signal in the Raman spectrum, usually in the 400-500 cm⁻¹ region, making Raman spectroscopy particularly valuable for confirming the disilane structure.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (aliphatic) | 2850 - 2970 | Strong | Medium-Strong |

| C-H Bending | 1375 - 1465 | Medium | Medium |

| C-N Stretch | 1020 - 1250 | Medium | Weak |

| Si-N Stretch | 800 - 1000 | Strong | Medium |

| Si-Si Stretch | 400 - 500 | Weak/Inactive | Strong |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. wikipedia.orgchemguide.co.uk

For this compound (C₁₂H₃₆N₆Si₂), the molecular weight is approximately 320.63 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to this mass.

The fragmentation pattern is crucial for structural confirmation. In electron ionization (EI) mass spectrometry, the molecular ion can undergo several fragmentation pathways. libretexts.org For aminosilanes, common fragmentation involves the cleavage of bonds adjacent to the nitrogen atom (α-cleavage). libretexts.org

Loss of Ethyl Radical: Cleavage of a C-N bond could lead to the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a fragment ion.

Loss of Diethylamino Group: Cleavage of an Si-N bond could result in the loss of a diethylamino radical (•N(C₂H₅)₂, 72 Da).

Si-Si Bond Cleavage: Homolytic or heterolytic cleavage of the central Si-Si bond would be a significant fragmentation pathway, leading to ions corresponding to the Si(N(C₂H₅)₂)₃ moiety.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Identity of Fragment | Possible Origin |

|---|---|---|

| 320 | [Si₂(N(C₂H₅)₂)₆]⁺ | Molecular Ion (M⁺) |

| 291 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 248 | [M - N(C₂H₅)₂]⁺ | Loss of a diethylamino radical |

| 188 | [Si(N(C₂H₅)₂)₃]⁺ | Cleavage of Si-Si bond |

X-ray Spectroscopic Techniques for Elemental and Bonding Analysis

X-ray spectroscopy provides information about the elemental composition and the chemical (oxidation) state of the elements within a material.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that analyzes the kinetic energies of photoelectrons emitted from a sample when irradiated with X-rays. It allows for the determination of elemental composition and the chemical environment of those elements. thermofisher.com

For this compound, an XPS survey scan would confirm the presence of Silicon (Si), Nitrogen (N), and Carbon (C). High-resolution spectra of the Si 2p, N 1s, and C 1s regions would provide detailed information on their bonding states.

Si 2p: The binding energy for silicon in a silicon nitride (Si₃N₄) environment is typically around 101.7 eV. thermofisher.comazom.comresearchgate.net A similar value would be expected for the silicon atoms in this compound, reflecting the Si-N bonds.

N 1s: The N 1s binding energy for nitrogen in silicon nitride is approximately 398.0 eV. thermofisher.com Nitrogen bonded to both silicon and carbon atoms would likely show a peak in this region. researchgate.net

C 1s: The C 1s spectrum would show a primary peak associated with the aliphatic C-C and C-H bonds of the ethyl groups. A second, slightly shifted component at a higher binding energy would correspond to the C-N bonds.

Table 5: Predicted XPS Binding Energies for this compound

| Element (Core Level) | Predicted Binding Energy (eV) | Assignment |

|---|---|---|

| Si 2p | ~101.5 - 102.0 | Si-N |

| N 1s | ~398.0 - 399.0 | Si-N-C |

| C 1s | ~285.0 | C-C, C-H |

| C 1s | ~286.0 - 286.5 | C-N |

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques that provide detailed information about the electronic structure and local chemical environment of a specific element within a compound. umich.edu These methods are particularly valuable for characterizing the silicon and nitrogen atoms in this compound.

X-ray Absorption Spectroscopy (XAS) involves tuning the energy of an X-ray beam and measuring the absorption of X-rays by a core electron of a target atom. thermofisher.com The resulting spectrum has distinct regions, including the X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and the Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org

For this compound, XANES spectra at the silicon K-edge would be sensitive to the oxidation state and coordination geometry of the silicon atoms. Theoretical and experimental studies on silicon nitride (Si₃N₄) have shown that the local arrangement of silicon in a SiN₄ tetrahedral unit produces a characteristic XANES spectrum. researchgate.net It is expected that the Si K-edge XANES of this compound would reveal features indicative of the Si-N and Si-Si bonds. The precise energy of the absorption edge would be influenced by the electronegativity of the surrounding atoms. Similarly, the nitrogen K-edge XANES would provide information about the chemical state of the nitrogen atoms in the ethylamino groups. bohrium.com

X-ray Emission Spectroscopy (XES) is a complementary technique to XAS. umich.edu In XES, a core electron is excited, and the subsequent decay of an electron from a higher energy level to fill the core hole results in the emission of an X-ray photon. The energy of the emitted photon is characteristic of the electronic structure of the atom. umich.edu XES is a sensitive probe of the local charge and spin density of the emitting atom. stanford.edu

For this compound, Si Kβ XES could be used to probe the valence electronic states with p-character, providing insight into the Si-N and Si-Si bonding interactions. Studies on silicon-based materials have demonstrated the utility of high-resolution XES in identifying changes in the chemical bonding environment of silicon. wikipedia.org

Detailed Research Findings (Based on Analogous Compounds)

While direct experimental data for this compound is not available, studies on related organosilicon and silicon-nitrogen compounds provide a basis for predicting its spectroscopic features. For instance, X-ray photoelectron spectroscopy (XPS), a related technique, has been used to study aminosilanes on silicon surfaces. These studies have identified the binding energies for Si 2p and N 1s that are characteristic of Si-N bonds. researchgate.netazom.com It is anticipated that XAS and XES would similarly reveal distinct spectral features corresponding to the specific bonding environment in this compound.

The following interactive data table presents typical binding energy ranges for silicon and nitrogen in different chemical environments, as determined by XPS, which can serve as a reference for interpreting potential XAS and XES data for this compound.

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

| Silicon | Si 2p | Si-Si | ~99.3 |

| Si-N in Si₃N₄ | ~101.7 thermofisher.com | ||

| Organic Si | ~102.0 thermofisher.com | ||

| SiO₂ | ~103.5 thermofisher.com | ||

| Nitrogen | N 1s | Si-N in Si₃N₄ | ~397.4 azom.com |

| C-N in amines | ~399.5 researchgate.net | ||

| N-H in amines | ~401.6 researchgate.net |

Note: These values are approximate and can vary based on the specific molecular structure and experimental conditions.

Advanced Imaging Spectroscopy for Material Characterization

Advanced imaging spectroscopy techniques combine the spatial resolution of microscopy with the chemical sensitivity of spectroscopy, enabling the visualization of the distribution of chemical species within a material. For materials incorporating this compound or its derivatives, these techniques could provide invaluable insights into their homogeneity, phase distribution, and the chemical nature of interfaces.

One such technique is spectroscopic photoemission and low energy electron microscopy (SPELEEM) , which can provide spatially resolved XAS data, allowing for the mapping of chemical states across a surface. Another powerful method is scanning transmission X-ray microscopy (STXM) , which can generate high-resolution chemical maps of thin film samples.

In the context of materials derived from this compound, for example, thin films or composite materials, imaging spectroscopy could be employed to:

Map the distribution of silicon and nitrogen: This would help in assessing the uniformity of the compound's dispersion within a matrix.

Identify different chemical states at interfaces: For instance, in an electronic device where a derivative of this compound is used as a precursor for a silicon nitride layer, imaging spectroscopy could probe the chemical nature of the interface between the silicon nitride and the adjacent material. acs.org

Investigate degradation mechanisms: By mapping the chemical changes that occur under specific environmental stresses, it would be possible to understand the degradation pathways of materials containing this compound.

Theoretical and Computational Investigations of Hexakisethylaminodisilane

Quantum Chemical Calculations of Electronic Structure and Bonding

While specific quantum chemical studies exclusively on Hexakisethylaminodisilane are not widely available in public literature, the electronic structure can be inferred from studies on related aminosilane (B1250345) and disilane (B73854) compounds. The bonding in this compound is characterized by covalent interactions between silicon and nitrogen, and between the two silicon atoms. The nitrogen atoms, being more electronegative than silicon, will draw electron density, leading to polarized Si-N bonds. The Si-Si bond, being a homonuclear diatomic bond, is expected to be nonpolar.

A bonding analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) or the Electron Localization Function (ELF) would be expected to reveal bond critical points between the Si-N and Si-Si atoms, confirming the covalent nature of these bonds. The delocalization indices would quantify the extent of electron sharing between these atoms.

Table 1: Predicted Bond Properties of this compound based on Analogous Compounds

| Bond Type | Predicted Bond Length (Å) | Predicted Bond Dissociation Energy (kcal/mol) | Notes |

| Si-N | 1.70 - 1.75 | 80 - 90 | Based on typical Si-N single bond lengths and energies in aminosilanes. |

| Si-Si | 2.33 - 2.36 | 50 - 60 | Based on the Si-Si single bond in disilane and its derivatives. researchgate.net |

| N-H | ~1.01 | ~93 | Typical N-H bond parameters. |

| C-N | ~1.47 | ~73 | Typical C-N single bond parameters. |

| C-C | ~1.54 | ~88 | Typical C-C single bond parameters. |

| C-H | ~1.09 | ~99 | Typical C-H bond parameters. |

Molecular Dynamics Simulations of Reactivity and Decomposition

Molecular dynamics (MD) simulations, particularly those employing reactive force fields like ReaxFF, are powerful tools to investigate the dynamic processes of chemical reactions, including precursor decomposition. researchgate.netyoutube.com These simulations can model the breaking and forming of chemical bonds over time at various temperatures, providing insights into reaction mechanisms and identifying key decomposition products.

For this compound, MD simulations would be crucial to understand its thermal decomposition, a critical aspect for its application in chemical vapor deposition (CVD) and atomic layer deposition (ALD). The deposition temperature needs to be high enough to induce surface reactions but low enough to prevent premature gas-phase decomposition of the precursor. google.com

Based on studies of other aminosilanes and disilanes, the decomposition of this compound is expected to proceed through several potential pathways:

Si-N Bond Cleavage: This is often the initial and most facile decomposition step in aminosilanes, leading to the release of ethylamine (B1201723) (C₂H₅NH₂) or related radical species.

Si-Si Bond Cleavage: The Si-Si bond is generally weaker than the Si-N bond and can break at elevated temperatures, leading to the formation of silyl (B83357) radicals. Studies on the thermal decomposition of disilane have shown that Si-Si bond scission is a key reaction pathway. nih.gov

β-Hydride Elimination: This is a common decomposition pathway for organometallic compounds containing alkyl groups. In this case, a hydrogen atom from the ethyl group could transfer to the silicon atom, leading to the elimination of ethene (C₂H₄) and the formation of a Si-H bond.

Table 2: Plausible Decomposition Products of this compound from Theoretical Considerations

| Product | Formation Pathway |

| Ethylamine (C₂H₅NH₂) | Si-N bond cleavage |

| Diethylamine (B46881) ((C₂H₅)₂NH) | Secondary reactions of ethylamino radicals |

| Ethene (C₂H₄) | β-hydride elimination |

| Silyl-amine fragments | Incomplete decomposition |

| Silicon nitride (SiₓNᵧ) species | Further decomposition and reaction |

This table lists plausible decomposition products based on general chemical principles and studies of related compounds. Specific experimental or computational verification for this compound is required.

Density Functional Theory (DFT) Studies of Surface Interactions during Deposition

DFT calculations are extensively used to model the interaction of precursor molecules with substrate surfaces during deposition processes like ALD and CVD. acs.orgwixsite.com These studies can determine the most favorable adsorption sites, calculate adsorption energies, and map out the reaction pathways for surface reactions, including ligand exchange and film growth.

A study on the reaction mechanisms of AlxSiyOz deposition using trimethylaluminium, Hexakis(ethylamino)disilane, and water provided specific insights into the surface interactions of this compound. acs.orgresearchgate.net The investigation, which included in situ quartz crystal microbalance (QCM) and quadrupole mass spectrometer (QMS) analysis complemented by theoretical calculations, revealed that during the ALD process at 200 °C, the adsorption of Hexakis(ethylamino)disilane on a hydroxylated surface preferentially occurs through the cleavage of the Si-Si bond, with both silicon atoms bonding to the surface. acs.orgresearchgate.net

The study also quantified the ligand release during the precursor pulse. On average, 3.8 of the ethylamino (NHEt) ligands are released during the initial reaction of Hexakis(ethylamino)disilane with the surface hydroxyl groups. acs.orgresearchgate.net The remaining ligands are then eliminated during the subsequent water (D₂O) pulse. acs.orgresearchgate.net This information is critical for understanding the growth mechanism and for optimizing the deposition process to achieve high-quality films.

Further DFT studies on related aminosilane precursors have shown that the nature of the ligands significantly impacts the reactivity. For instance, the size and number of alkylamino ligands can affect the adsorption energy and the activation barriers for surface reactions. acs.orgsemanticscholar.org For this compound, the presence of six ethylamino groups provides multiple reaction sites, but steric hindrance between these bulky ligands could also influence the adsorption geometry and reaction kinetics.

Table 3: Summary of a DFT-Informed Study on this compound Surface Reaction

| Parameter | Finding | Source |

| Precursor | Hexakis(ethylamino)disilane | acs.orgresearchgate.net |

| Substrate | Hydroxylated surface | acs.orgresearchgate.net |

| Deposition Temperature | 200 °C | acs.orgresearchgate.net |

| Preferred Adsorption Pathway | Cleavage of Si-Si bond, both Si atoms bond to the surface | acs.orgresearchgate.net |

| Ligands Released (Precursor Pulse) | 3.8 NHEt ligands | acs.orgresearchgate.net |

| Ligands Released (Oxidant Pulse) | Remaining NHEt ligands | acs.orgresearchgate.net |

This table summarizes key findings from a study investigating the atomic layer deposition of AlxSiyOz using Hexakis(ethylamino)disilane.

Emerging Research Directions and Future Perspectives for Hexakisethylaminodisilane Chemistry

Development of Next-Generation Organoaminodisilane Precursors

The primary application of Hexakisethylaminodisilane is as a precursor for the deposition of silicon-containing thin films, such as silicon nitride (SiN) and silicon dioxide (SiO2), through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. indiamart.comacs.org These films are critical components in the fabrication of semiconductor devices. indiamart.com The demand for smaller and more efficient electronic components necessitates the development of new precursor molecules that can deposit high-quality films at lower temperatures.

Research in this area is focused on designing novel organoaminodisilane precursors with tailored volatility, reactivity, and thermal stability. The goal is to achieve greater control over the deposition process and the resulting film properties. For instance, modifications to the alkyl groups on the nitrogen atoms or the substitution of some amino groups with other functionalities can influence the precursor's properties. While this compound is a key player, the broader family of organoaminodisilane precursors is being explored to meet the stringent requirements of next-generation semiconductor manufacturing. google.com

A comparative look at related precursors highlights the trends in development:

| Precursor Family | Key Characteristics & Development Goals |

| Chlorosilanes | Traditional precursors, but their use can lead to chlorine contamination in films and corrosive byproducts. |

| Aminosilanes | Offer a chlorine-free alternative, leading to higher purity films. Research focuses on optimizing ligand design for lower deposition temperatures. |

| Organoaminodisilanes | The presence of the Si-Si bond can influence reactivity and film properties. Development is aimed at enhancing thermal stability and controlling deposition rates. |

The development of these next-generation precursors is a key enabler for the continued miniaturization and enhanced performance of electronic devices.

Advanced Applications in Nanotechnology and Functional Materials

The utility of aminosilanes in nanotechnology, primarily for the surface functionalization of nanoparticles, opens up exciting possibilities for this compound. Aminosilanes can form stable bonds with the surface of various nanomaterials, imparting new functionalities. researchgate.netnih.gov While specific research on this compound for creating functional nanomaterials is still emerging, its properties as a precursor for thin film deposition suggest significant potential.

The ability of this compound to deposit uniform silicon nitride and silicon dioxide films is directly applicable to the fabrication of nanostructured devices. These dielectric films are essential for creating nanoelectronic components, sensors, and energy storage devices. For example, ultrathin and conformal coatings of SiO2 grown by ALD using precursors like this compound can be used as gate dielectrics in next-generation transistors. google.com

Potential applications in nanotechnology and functional materials include:

Surface Modification: Modifying the surface of nanoparticles to improve their dispersibility, biocompatibility, or to introduce catalytic sites. researchgate.net

Nanocomposites: Serving as a coupling agent to enhance the interface between inorganic nanoparticles and a polymer matrix.

Functional Coatings: Creating thin, protective, or functional coatings on various substrates for applications in optics, electronics, and biomedical devices. fiveable.me

The exploration of this compound in these areas is expected to lead to the development of novel materials with tailored properties for a wide range of advanced technological applications.

Exploration of Catalytic Activities and Coordination Chemistry

The coordination chemistry of this compound with metal centers could lead to the formation of novel catalysts. The nitrogen atoms of the ethylamino groups can act as ligands, coordinating to metal ions to create complexes with unique catalytic properties. The study of such coordination compounds is a promising avenue for future research.

Drawing parallels with other organosilicon and aminosilane (B1250345) compounds, potential areas of catalytic application for this compound and its derivatives could include:

| Catalytic Application | Potential Role of this compound-based Systems |

| Hydrosilylation | Catalyzing the addition of Si-H bonds across double or triple bonds, a fundamental reaction in organosilicon chemistry. |

| Cross-coupling Reactions | Acting as ligands for metal catalysts used in forming carbon-carbon and carbon-heteroatom bonds. |

| Polymerization | Serving as initiators or co-catalysts in the synthesis of silicon-containing polymers. |

Further investigation into the reactivity and coordination behavior of this compound is necessary to unlock its full potential as a catalyst or a ligand in catalysis.

Sustainable and Green Chemistry Approaches in Organosilicon Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including organosilicon molecules. numberanalytics.comnih.gov The traditional synthesis of aminosilanes often involves the use of chlorosilanes, which can generate corrosive byproducts. rsc.org A key goal in sustainable organosilicon chemistry is the development of synthetic routes that are more atom-economical, use less hazardous reagents, and minimize waste.

For this compound, future research will likely focus on developing greener synthesis pathways. This could involve exploring alternative silicon sources and developing catalytic methods that avoid the use of stoichiometric reagents. The dehydrocoupling of silanes with amines, which produces only hydrogen as a byproduct, is a promising green alternative for the formation of Si-N bonds and is an active area of research for the synthesis of aminosilanes. rsc.org

Key strategies for sustainable synthesis in the context of this compound include:

Catalytic Dehydrocoupling: Utilizing catalysts to facilitate the reaction between a suitable disilane (B73854) and ethylamine (B1201723), eliminating the need for halosilane precursors. rsc.org

Solvent-Free or Green Solvents: Designing synthesis processes that minimize or eliminate the use of volatile organic solvents.

Energy Efficiency: Developing synthetic methods that proceed under milder reaction conditions, reducing energy consumption.

By embracing green chemistry principles, the production of this compound and other organoaminodisilane precursors can become more environmentally benign, aligning with the broader goals of sustainable technology. nus.edu.sg

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.